molecular formula C20H38O6 B158251 Bis(2-hexoxyethyl) butanedioate CAS No. 10058-20-5

Bis(2-hexoxyethyl) butanedioate

Cat. No.: B158251
CAS No.: 10058-20-5
M. Wt: 374.5 g/mol
InChI Key: DSGIOCRYGRVGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-hexoxyethyl) butanedioate is an organic compound with the molecular formula C20H38O6. It is a diester derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(hexyloxy)ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, bis(2-(hexyloxy)ethyl) ester typically involves the esterification of succinic acid with 2-(hexyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:

Succinic acid+2(2-(hexyloxy)ethanol)Succinic acid, bis(2-(hexyloxy)ethyl) ester+Water\text{Succinic acid} + 2 \text{(2-(hexyloxy)ethanol)} \rightarrow \text{Bis(2-hexoxyethyl) butanedioate} + \text{Water} Succinic acid+2(2-(hexyloxy)ethanol)→Succinic acid, bis(2-(hexyloxy)ethyl) ester+Water

Industrial Production Methods

In an industrial setting, the production of succinic acid, bis(2-(hexyloxy)ethyl) ester may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to optimize yield and efficiency. The use of heterogeneous catalysts and microwave-assisted reactions are also explored to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hexoxyethyl) butanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield succinic acid and 2-(hexyloxy)ethanol.

    Transesterification: This reaction involves the exchange of the ester groups with another alcohol, producing a different ester and alcohol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Succinic acid and 2-(hexyloxy)ethanol.

    Transesterification: New esters and alcohols.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Bis(2-hexoxyethyl) butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers, plasticizers, and other fine chemicals.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.

    Medicine: Explored for its role in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of succinic acid, bis(2-(hexyloxy)ethyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions with biological molecules. The pathways involved may include the hydrolysis of ester bonds, releasing succinic acid and 2-(hexyloxy)ethanol, which can further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Succinic acid, ethyl 2-hexyl ester
  • Succinic acid, 2-ethylhexyl 2-hexyl ester
  • Succinic acid, bis(2-ethylhexyl) ester

Uniqueness

Bis(2-hexoxyethyl) butanedioate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Compared to other similar compounds, it may offer advantages in terms of solubility, biocompatibility, and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

10058-20-5

Molecular Formula

C20H38O6

Molecular Weight

374.5 g/mol

IUPAC Name

bis(2-hexoxyethyl) butanedioate

InChI

InChI=1S/C20H38O6/c1-3-5-7-9-13-23-15-17-25-19(21)11-12-20(22)26-18-16-24-14-10-8-6-4-2/h3-18H2,1-2H3

InChI Key

DSGIOCRYGRVGOW-UHFFFAOYSA-N

SMILES

CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC

Canonical SMILES

CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC

10058-20-5

Synonyms

Succinic acid bis[2-(hexyloxy)ethyl] ester

Origin of Product

United States

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